
2-Amino-8-methoxy-8-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-methoxy-8-oxooctanoate is an organic compound with the molecular formula C9H17NO4 It is characterized by the presence of an amino group, a methoxy group, and a keto group on an octanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-methoxy-8-oxooctanoate typically involves the esterification of octanedioic acid followed by the introduction of the amino and methoxy groups. One common method includes the reaction of octanedioic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This intermediate is then subjected to aminolysis with ammonia or an amine to introduce the amino group. The final step involves the methoxylation of the keto group using methanol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and high-temperature conditions can enhance the reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-8-methoxy-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-8-hydroxy-8-oxooctanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-8-methoxy-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-8-methoxy-8-oxooctanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and keto groups can participate in various chemical interactions, modulating the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Amino-8-hydroxy-8-oxooctanoate: Similar structure but with a hydroxy group instead of a methoxy group.
2-Amino-8-methyl-8-oxooctanoate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 2-Amino-8-methoxy-8-oxooctanoate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
131956-96-2 |
|---|---|
Formule moléculaire |
C9H16NO4- |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
2-amino-8-methoxy-8-oxooctanoate |
InChI |
InChI=1S/C9H17NO4/c1-14-8(11)6-4-2-3-5-7(10)9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/p-1 |
Clé InChI |
ZYWZMWMPDZJWFD-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)CCCCCC(C(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


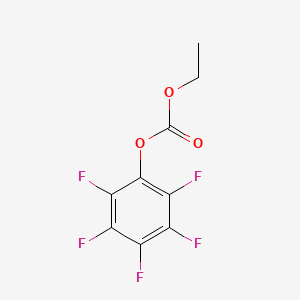
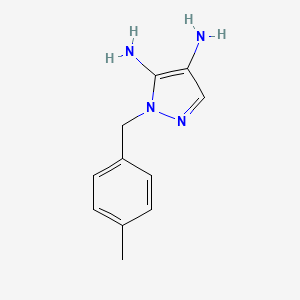
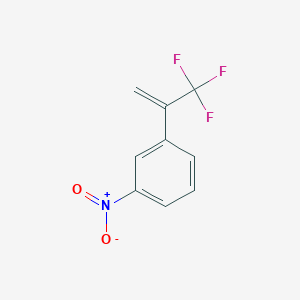




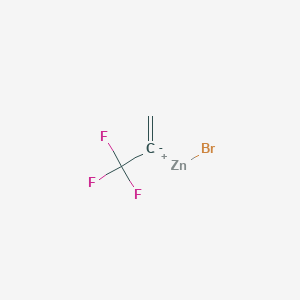
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)


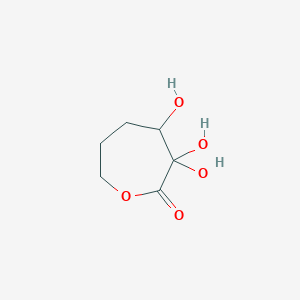
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)
